3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride
Overview
Description
3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride is a useful research compound. Its molecular formula is C10H10ClFO2 and its molecular weight is 216.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantiomeric Synthesis
In the domain of synthetic chemistry, particularly in the creation of enantiomerically pure compounds, derivatives of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride have been utilized. For instance, transesterification processes involving various butanoates and halogenated phenoxyl propanols, including compounds structurally related to this compound, have been catalyzed by lipase B from Candida antarctica. This has been instrumental in resolving racemic mixtures, demonstrating the compound's significance in producing enantiomerically enriched materials, which are crucial in pharmaceutical synthesis and other applications (Hoff, Ljones, Rønstad, & Anthonsen, 2000).
Material Science and Sensor Development
In material science, derivatives of this compound have found applications in developing sensitive and selective sensors. For example, a membrane sensor based on a derivative of this compound has been developed for the selective detection of terbium (III) ions. This sensor demonstrates high selectivity and sensitivity, showcasing the potential of such compounds in environmental monitoring and other analytical applications (Zamani, Ganjali, Norouzi, Tadjarodi, & Shahsavani, 2008).
Photophysics and Photochemistry
In the realm of photochemistry, the compound and its derivatives have been explored for their unique photophysical properties. For example, the photolabile properties of a related cationic polymer have been utilized to switch its form from cationic to zwitterionic upon irradiation. This property is leveraged in applications like DNA condensation and release, as well as in modifying the antibacterial activity of surfaces, highlighting the compound's potential in biotechnology and material science (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
Organic Synthesis and Material Chemistry
The compound's derivatives have been a focal point in organic synthesis, particularly in creating complex molecules with potential applications in material chemistry. For instance, derivatives have been used in Fries rearrangement processes, leading to the scalable synthesis of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride. Such compounds are pivotal in synthesizing materials with specific optical, electronic, or mechanical properties (Yerande, Shendage, Wakchaure, Phadtare, Bhoite, Gangopadhyay, Nagarajan, & Rupp, 2014).
Properties
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-14-8-4-2-3-7(10(8)12)5-6-9(11)13/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHRHIXYCMQYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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